N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
CAS No.:
Cat. No.: VC16387810
Molecular Formula: C13H8FN3O2S
Molecular Weight: 289.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8FN3O2S |
|---|---|
| Molecular Weight | 289.29 g/mol |
| IUPAC Name | N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C13H8FN3O2S/c14-9-5-3-8(4-6-9)11-15-13(20-17-11)16-12(18)10-2-1-7-19-10/h1-7H,(H,15,16,17,18) |
| Standard InChI Key | UBYVJHVGRQGCBR-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide (molecular formula: , molecular weight: 298.27 g/mol) belongs to the 1,2,4-thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The 3-position of the thiadiazole ring is substituted with a 4-fluorophenyl group, while the 5-position hosts a furan-2-carboxamide side chain .
Structural Analysis
The 1,2,4-thiadiazole core contributes to the compound’s aromaticity and electronic properties, enabling π-π stacking interactions with biological targets. The 4-fluorophenyl group introduces electron-withdrawing effects, potentially enhancing binding affinity to hydrophobic pockets in enzymes or receptors. The furan-2-carboxamide moiety adds hydrogen-bonding capabilities, critical for target engagement .
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Optimization
While no direct synthetic protocol for N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is documented, analogous 1,2,4-thiadiazoles are typically synthesized via cyclization reactions. A plausible route involves:
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Formation of the Thiadiazole Core: Reaction of a thiosemicarbazide derivative with a carboxylic acid chloride under dehydrating conditions .
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Introduction of the 4-Fluorophenyl Group: Electrophilic substitution or cross-coupling reactions at the 3-position.
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Furan-2-carboxamide Attachment: Amide coupling between a furan-2-carboxylic acid derivative and the thiadiazole amine .
Microwave-assisted synthesis, as demonstrated for related thiadiazoles , could enhance reaction efficiency, reducing time and improving yields compared to conventional heating.
Biological Activities and Mechanisms
Antimicrobial Properties
Oxadiazole and thiadiazole derivatives are known for broad-spectrum antimicrobial activity. The fluorophenyl group’s electronegativity may disrupt bacterial cell membranes or inhibit enzymes like DNA gyrase.
Pharmacological Properties
Solubility and Bioavailability
The compound’s logP (calculated: ~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The furan oxygen and amide groups may improve solubility in polar solvents .
Metabolic Stability
Applications and Future Directions
Therapeutic Applications
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Oncology: As a VEGFR-2 inhibitor, this compound could suppress angiogenesis in solid tumors .
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Infectious Diseases: Potential use against multidrug-resistant bacteria or fungi.
Material Science
The conjugated system of the thiadiazole and furan rings may confer semiconducting properties, applicable in organic electronics.
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